N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide
Description
N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzimidazole core fused with a pyrimidine ring, which is further substituted with a fluorophenyl group and a pyridylmethyl group.
Properties
Molecular Formula |
C23H18FN5O2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-2-oxo-1-(pyridin-2-ylmethyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-6-5-8-16(12-15)26-22(31)20-13-21(30)28(14-17-7-3-4-11-25-17)23-27-18-9-1-2-10-19(18)29(20)23/h1-12,20H,13-14H2,(H,26,31) |
InChI Key |
ZFJXYVBOPWUQMS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C3=CC=CC=C3N=C2N(C1=O)CC4=CC=CC=N4)C(=O)NC5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-fluoroaniline with a suitable aldehyde to form an imine intermediate, which is then cyclized with a pyrimidine derivative under acidic conditions. The final product is obtained after purification through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves the inhibition of specific enzymes and molecular pathways. For instance, it can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby inducing apoptosis in cancer cells. The fluorophenyl and pyridylmethyl groups enhance its binding affinity to the target enzymes, making it a potent inhibitor .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide
- N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine
These compounds share structural similarities but differ in their substituents, which can significantly affect their biological activity and specificity. N-(3-FLUOROPHENYL)-2-OXO-1-(2-PYRIDINYLMETHYL)-1,2,3,4-TETRAHYDROPYRIMIDO[1,2-A]BENZIMIDAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which enhances its pharmacological properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
